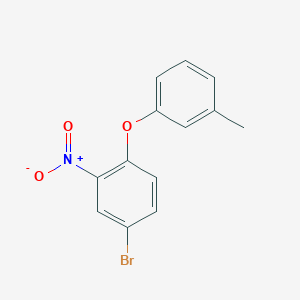

4-Bromo-2-nitro-1-(m-tolyloxy)benzene

Description

4-Bromo-2-nitro-1-(m-tolyloxy)benzene is a halogenated nitroaromatic compound characterized by a bromine atom at the 4-position, a nitro group at the 2-position, and a meta-tolyloxy substituent (m-tolyloxy) at the 1-position of the benzene ring. Its molecular formula is C₁₃H₁₀BrNO₃ (molecular weight: 308.13 g/mol). This compound is primarily utilized in pharmaceutical and materials research as a synthetic intermediate due to its electron-withdrawing groups (bromo, nitro) and bulky aryloxy substituent, which influence reactivity and crystallinity .

Properties

Molecular Formula |

C13H10BrNO3 |

|---|---|

Molecular Weight |

308.13 g/mol |

IUPAC Name |

4-bromo-1-(3-methylphenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c1-9-3-2-4-11(7-9)18-13-6-5-10(14)8-12(13)15(16)17/h2-8H,1H3 |

InChI Key |

CSLNFETYRCCHDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene typically involves multiple steps. One common method includes the nitration of 4-bromo-1-(m-tolyloxy)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(m-tolyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tolyloxy group, to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 4-bromo-2-amino-1-(m-tolyloxy)benzene.

Oxidation: Formation of oxidized products such as quinones.

Scientific Research Applications

4-Bromo-2-nitro-1-(m-tolyloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-nitro-1-(p-tolyloxy)benzene

- Structural Difference: The p-tolyloxy group (para-substituted methylphenoxy) replaces the m-tolyloxy group.

- Molecular Weight : Identical (308.13 g/mol) .

- Impact :

- Crystallinity : The para-substitution may alter packing efficiency due to symmetric vs. asymmetric substituent arrangement.

- Reactivity : Para-substitution could enhance electronic effects on the nitro group, affecting nucleophilic aromatic substitution (NAS) rates compared to the meta isomer.

Trifluoromethyl Analog: 4-Bromo-2-nitro-1-(trifluoromethyl)benzene

- Structural Difference : Trifluoromethyl (-CF₃) replaces m-tolyloxy.

- Molecular Formula: C₇H₃BrF₃NO₂ (270.00 g/mol) .

- Key Properties :

Halogenated Derivatives: 4-Bromo-2-fluoro-1-nitrobenzene and 2-Bromo-4-fluoro-1-nitrobenzene

Methyl-Substituted Analog: 4-Bromo-2-methyl-1-nitrobenzene

- Structural Difference : Methyl group replaces m-tolyloxy.

- Molecular Formula: C₇H₆BrNO₂ (230.03 g/mol) .

- Properties: Crystallinity: Reduced steric bulk improves solubility in non-polar solvents. Thermal Stability: Lower melting point (56–61°C vs. ~150–160°C estimated for the target compound) due to weaker intermolecular forces .

Methoxy Derivatives: 4-Benzyloxy-2-bromo-1-methoxybenzene

- Structural Difference : Benzyloxy and methoxy groups replace nitro and m-tolyloxy.

- Synthesis : Involves multi-step protection/deprotection of hydroxyl groups, highlighting the complexity of introducing aryloxy substituents .

- Applications : Used in polymer chemistry for controlled radical polymerization initiators.

Comparative Data Table

*Estimated based on analogous structures.

Key Findings and Insights

- Steric Effects : The m-tolyloxy group in the target compound imposes significant steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents (e.g., -CF₃, -CH₃) .

- Electronic Effects : Nitro and bromo groups direct electrophilic substitution to specific positions, while m-tolyloxy provides moderate electron-donating resonance effects .

- Synthetic Utility : Compounds with aryloxy groups (e.g., m-tolyloxy) are preferred in drug design for improved bioavailability compared to halogen-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.